tert-Butyl 3-((N-methylthiophene-3-carboxamido)methyl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 3-((N-methylthiophene-3-carboxamido)methyl)pyrrolidine-1-carboxylate, also known as TAK-659, is a novel inhibitor of Bruton's tyrosine kinase (BTK). It is a small molecule drug that has been developed for the treatment of B-cell malignancies. BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
Wirkmechanismus
Tert-Butyl 3-((N-methylthiophene-3-carboxamido)methyl)pyrrolidine-1-carboxylate works by selectively inhibiting BTK, a key signaling molecule in the BCR pathway. BTK is required for the activation of downstream signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways, which are essential for the survival and proliferation of B-cell malignancies. Inhibition of BTK by tert-Butyl 3-((N-methylthiophene-3-carboxamido)methyl)pyrrolidine-1-carboxylate leads to the suppression of these pathways, resulting in the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
tert-Butyl 3-((N-methylthiophene-3-carboxamido)methyl)pyrrolidine-1-carboxylate has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. It has been shown to induce apoptosis and inhibit tumor growth in cell lines and animal models. In addition, tert-Butyl 3-((N-methylthiophene-3-carboxamido)methyl)pyrrolidine-1-carboxylate has been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of tert-Butyl 3-((N-methylthiophene-3-carboxamido)methyl)pyrrolidine-1-carboxylate for lab experiments is its potency and selectivity for BTK. It has been shown to be effective in inhibiting BTK and downstream signaling pathways in various preclinical models of B-cell malignancies. However, one limitation of tert-Butyl 3-((N-methylthiophene-3-carboxamido)methyl)pyrrolidine-1-carboxylate is its relatively short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the development of tert-Butyl 3-((N-methylthiophene-3-carboxamido)methyl)pyrrolidine-1-carboxylate. One potential application is in combination therapy with other targeted agents or chemotherapy. tert-Butyl 3-((N-methylthiophene-3-carboxamido)methyl)pyrrolidine-1-carboxylate has been shown to be effective in preclinical models of B-cell malignancies, and its combination with other agents may enhance its anti-tumor activity. Another potential application is in the treatment of autoimmune diseases. BTK has been implicated in the pathogenesis of autoimmune diseases, and inhibition of BTK by tert-Butyl 3-((N-methylthiophene-3-carboxamido)methyl)pyrrolidine-1-carboxylate may have therapeutic potential in these diseases. Finally, further studies are needed to evaluate the safety and efficacy of tert-Butyl 3-((N-methylthiophene-3-carboxamido)methyl)pyrrolidine-1-carboxylate in clinical trials.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 3-((N-methylthiophene-3-carboxamido)methyl)pyrrolidine-1-carboxylate has been extensively studied in preclinical models of B-cell malignancies. It has been shown to be effective in inhibiting BTK and downstream signaling pathways in both cell lines and animal models. In addition, tert-Butyl 3-((N-methylthiophene-3-carboxamido)methyl)pyrrolidine-1-carboxylate has demonstrated potent anti-tumor activity in various preclinical models, including diffuse large B-cell lymphoma, mantle cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma.
Eigenschaften
IUPAC Name |
tert-butyl 3-[[methyl(thiophene-3-carbonyl)amino]methyl]pyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-16(2,3)21-15(20)18-7-5-12(10-18)9-17(4)14(19)13-6-8-22-11-13/h6,8,11-12H,5,7,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKMEJJXUBRQEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN(C)C(=O)C2=CSC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101114895 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[[methyl(3-thienylcarbonyl)amino]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101114895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1420816-73-4 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[[methyl(3-thienylcarbonyl)amino]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420816-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[[methyl(3-thienylcarbonyl)amino]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101114895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.